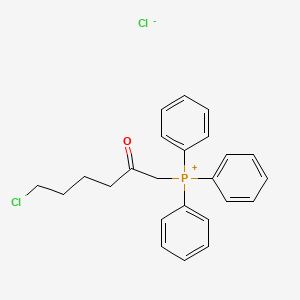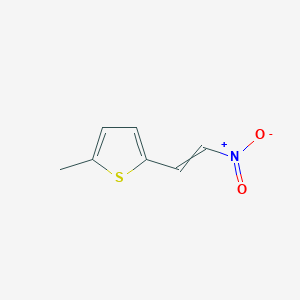![molecular formula C20H33N3O3 B8466876 tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8466876.png)
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate
概要
説明
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate is a complex organic compound that features an imidazole ring, a spiro structure, and a tert-butyl ester group. The imidazole ring is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting with the preparation of the imidazole ring and the spiro structure. The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The spiro structure is then introduced through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions can vary, but typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can produce imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
科学的研究の応用
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This can lead to antimicrobial effects by inhibiting the growth of bacteria and fungi .
類似化合物との比較
Similar Compounds
tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Another compound with an imidazole ring and a tert-butyl ester group.
BTTES: A water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition.
Uniqueness
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate is unique due to its spiro structure, which can impart different chemical and biological properties compared to other imidazole-containing compounds. This uniqueness makes it a valuable compound for research and development in various fields.
特性
分子式 |
C20H33N3O3 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C20H33N3O3/c1-19(2,3)26-18(24)23-11-8-20(9-12-23)6-4-17(5-7-20)25-15-14-22-13-10-21-16-22/h10,13,16-17H,4-9,11-12,14-15H2,1-3H3 |
InChIキー |
URCVUAVQLNKTES-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)OCCN3C=CN=C3)CC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(4-Bromophenyl) ethynyl] phenyl methyl ether](/img/structure/B8466851.png)
![2-chloro-N-[2-(propan-2-ylsulfonyl)phenyl]pyridin-4-amine](/img/structure/B8466853.png)





